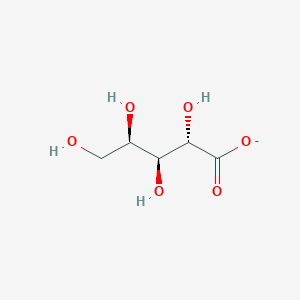

D-lyxonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

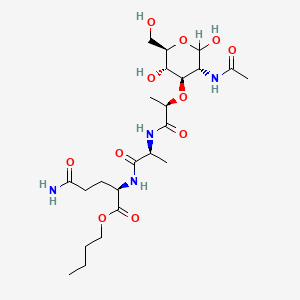

D-lyxonate is a lyxonate that is the conjugate base of D-lyxonic acid, obtained by the deprotonation of the carboxy group. It is a conjugate base of a D-lyxonic acid. It is an enantiomer of a L-lyxonate.

Applications De Recherche Scientifique

1. Enzymatic Activity and Metabolic Function in Bacteria

D-lyxonate, specifically L-lyxonate, plays a crucial role in bacterial metabolism. In Pseudomonas aeruginosa PAO1, the dehydration of L-lyxonate is a key step in a novel catabolic pathway. This process involves L-lyxonate dehydratase (LyxD) which dehydrates L-lyxonate to form 2-keto-3-deoxy-L-lyxonate, eventually leading to the production of α-ketoglutarate, an intermediate in the citric acid cycle. This discovery sheds light on the diverse metabolic capabilities of bacteria and the potential for exploiting these pathways for biotechnological applications (Ghasempur et al., 2014).

2. Chemical Synthesis and Characterization

D-lyxonate can be synthesized from other sugars like galactose. A study demonstrated a two-step synthesis of D-lyxono-γ-lactone from galactose, yielding potassium lyxonate and then D-lyxono-γ-lactone. These compounds were characterized using various techniques like IR, 1H, 13C NMR, mass spectrometry, and microanalysis. Such synthetic pathways and characterizations are fundamental for understanding the chemical nature of D-lyxonate and its derivatives, which can be crucial for various scientific and industrial applications (Yahyazadeh, 2007).

3. Role in Ascorbate Metabolism

D-lyxonate is involved in the metabolism of L-ascorbate (vitamin C) in certain bacteria. For instance, Ralstonia eutropha H16 utilizes L-ascorbate as a sole carbon source via a novel catabolic pathway that involves the transformation of L-ascorbate to 2,3-diketo-L-gulonate and subsequently to L-lyxonate. This unique metabolic pathway, involving several enzymatic transformations, highlights the versatility of bacterial metabolism and the potential for biotechnological exploitation of such pathways (Stack et al., 2019).

4. Biotechnological Applications

D-lyxonate and its derivatives have potential applications in biotechnology. For example, a study explored the biotransformation of D-fructose to D-mannose using a thermostable D-lyxose isomerase from Thermosediminibacter oceani. This enzyme could catalyze the isomerization between D-fructose and D-mannose, a reaction of significant interest in the food and pharmaceutical industries due to the prebiotic and potential medical applications of D-mannose (Yu et al., 2016).

5. Implications in Cellular Metabolism

The impact of D-lyxonate and related compounds on cellular processes, such as ascorbic acid uptake, has been studied. Aldonic acids, including L-lyxonate, have been shown to influence the uptake of ascorbic acid in different cell types. This interaction suggests a broader role of these sugars in cellular metabolic pathways and potential therapeutic applications in enhancing nutrient absorption or delivery (Fay et al., 1994).

Propriétés

Nom du produit |

D-lyxonate |

|---|---|

Formule moléculaire |

C5H9O6- |

Poids moléculaire |

165.12 g/mol |

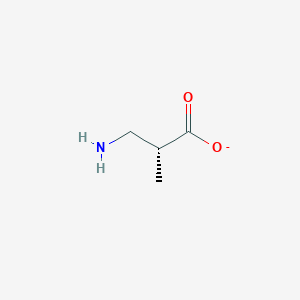

Nom IUPAC |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m1/s1 |

Clé InChI |

QXKAIJAYHKCRRA-UZBSEBFBSA-M |

SMILES isomérique |

C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |

SMILES canonique |

C(C(C(C(C(=O)[O-])O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)

![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)